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Compound of Interest

Compound Name: Calcitriol Impurities D

CAS No.: 103656-40-2

Cat. No.: B195312

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing

conditions related to calcium deficiency and metabolic bone disease. For generic drug

manufacturers seeking Abbreviated New Drug Application (ANDA) approval for Calcitriol

formulations, demonstrating control over impurities is a paramount regulatory requirement. This

document provides detailed application notes and protocols focusing on Calcitriol Impurity D, a

known related substance, to support ANDA filings.

Calcitriol Impurity D has been identified as 24-Homo-1,25-dihydroxyvitamin D3. Its presence in

the final drug product must be monitored and controlled within acceptable limits to ensure the

safety and efficacy of the generic product. These notes are intended to guide researchers and

drug development professionals through the necessary analytical procedures and regulatory

considerations.
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Regulatory Framework for Impurity Control in
ANDAs
The U.S. Food and Drug Administration (FDA) provides clear guidance on the control of

impurities in generic drug products.[1][2][3] Key principles for ANDA submissions include:

Impurity Profiling: A comprehensive impurity profile of the generic drug product must be

established and compared with that of the Reference Listed Drug (RLD).

Identification and Qualification: Impurities present at levels above the identification threshold

must be identified. Qualification is the process of gathering and evaluating data to establish

the biological safety of an individual impurity at the observed level.[2][3]

Acceptance Criteria: Acceptance criteria for impurities are established based on

pharmacopeial standards, levels observed in the RLD, and qualification thresholds outlined

in ICH guidelines.[1][2]

The qualification threshold for an impurity is determined by the maximum daily dose (MDD) of

the drug substance. For potent drugs like Calcitriol, with a low daily dose, the thresholds for

identification and qualification of impurities are typically low.

Characterization of Calcitriol Impurity D
A summary of the key identification details for Calcitriol and its Impurity D is provided in the

table below for easy reference.
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Compound
Chemical
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Calcitriol

(1R,3S,5Z)-4-

Methylene-5-

[(2E)-2-

[(1R,3aS,7aR)-

octahydro-7a-

methyl-1-[(2R)-6-

hydroxy-6-

methylheptan-2-

yl]-4H-inden-4-

ylidene]ethyliden

e]-1,3-

cyclohexanediol

32222-06-3 C₂₇H₄₄O₃ 416.64

Calcitriol Impurity

D

24-Homo-1,25-

dihydroxyvitamin

D3

103656-40-2 C₂₈H₄₆O₃ 430.66

Analytical Protocol for Calcitriol Impurity D
The following High-Performance Liquid Chromatography (HPLC) method is designed for the

separation and quantification of Calcitriol Impurity D from Calcitriol in drug substances and

finished products. This method is based on established principles for the analysis of vitamin D

analogs and should be validated according to ICH Q2(R1) guidelines before implementation.

Chromatographic Conditions
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Parameter Specification

Column C18, 2.7 µm, 4.6 x 150 mm (or equivalent)

Mobile Phase A 10% Acetonitrile in Water

Mobile Phase B Acetonitrile

Gradient Program Time (min)

0

15

20

21

25

Flow Rate 1.2 mL/min

Column Temperature 35°C

Detection Wavelength 265 nm

Injection Volume 10 µL

Preparation of Solutions
Diluent: Methanol or a mixture of Acetonitrile and Water.

Standard Preparation: Prepare a standard solution of Calcitriol and a separate standard

solution of Calcitriol Impurity D in the diluent. A mixed standard solution can also be prepared

to verify resolution.

Sample Preparation: The preparation method will depend on the dosage form (e.g., soft

gelatin capsules, oral solution, injection). For capsules, the contents should be extracted with

a suitable solvent. For solutions, a direct dilution may be appropriate. All sample

preparations should be protected from light.

Experimental Workflow for Impurity Analysis
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The following diagram illustrates the general workflow for the analysis of Calcitriol Impurity D in

an ANDA submission.

Sample Preparation Standard Preparation

Chromatographic Analysis
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Calcitriol Reference Standard

Prepare Standard Solutions

Calcitriol Impurity D Reference Standard
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Quantification of Impurity D

Generate Report for ANDA Submission
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Workflow for Calcitriol Impurity D Analysis

Formation Pathway of Calcitriol Impurity D
Calcitriol Impurity D, 24-Homo-1,25-dihydroxyvitamin D3, is a process-related impurity that can

arise during the synthesis of Calcitriol. Its formation is typically associated with the starting

materials or intermediates used in the synthetic route. The diagram below illustrates a plausible

point of introduction for this impurity.

Side Chain Precursor Synthesis

Side Chain Formation
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Calcitriol

Coupling with CD Ring

Calcitriol Impurity D
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CD Ring Synthon

Click to download full resolution via product page

Potential Synthetic Origin of Calcitriol Impurity D

Data Presentation and Acceptance Criteria
All quantitative data regarding Calcitriol Impurity D should be summarized in a clear and

concise tabular format within the ANDA submission. The acceptance criteria for this impurity

should be established based on the principles outlined in FDA guidance.
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Example Table for Reporting Impurity Levels
Batch Number Calcitriol Assay (%)

Calcitriol Impurity
D (%)

Total Impurities (%)

Generic Batch 1 99.5 0.12 0.45

Generic Batch 2 99.6 0.11 0.42

Generic Batch 3 99.4 0.13 0.48

RLD Batch 1 99.7 0.10 0.39

RLD Batch 2 99.6 0.12 0.41

Establishing Acceptance Criteria
The acceptance criterion for a specified, identified impurity like Calcitriol Impurity D in an ANDA

should be set no higher than the level observed in the RLD. If the level in the generic product is

higher, additional qualification data may be required. For a drug with a maximum daily dose of

less than 2g, the qualification threshold is typically 0.15%. However, for potent drugs like

Calcitriol, a lower, more stringent limit may be expected by regulatory agencies. A thorough

justification for the proposed acceptance criterion, supported by batch analysis data from both

the generic and RLD products, is essential.

Conclusion
The successful filing of an ANDA for a Calcitriol product hinges on the thorough

characterization and control of impurities. This document provides a framework for addressing

Calcitriol Impurity D, from its identification and analytical determination to the establishment of

appropriate acceptance criteria. By following these guidelines and protocols, and by

maintaining a strong scientific rationale for all analytical and control strategies, applicants can

build a robust submission package that meets regulatory expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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